molecular formula C7H3BrFIO2 B1524229 2-Bromo-4-fluoro-5-iodo-benzoic acid CAS No. 1263378-34-2

2-Bromo-4-fluoro-5-iodo-benzoic acid

Cat. No.: B1524229
CAS No.: 1263378-34-2
M. Wt: 344.9 g/mol
InChI Key: FHUQYAFXXSMRJI-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-5-iodo-benzoic acid is an organic compound with the molecular formula C7H3BrFIO2 It is a halogenated benzoic acid derivative, characterized by the presence of bromine, fluorine, and iodine atoms attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-fluoro-5-iodo-benzoic acid typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the sequential halogenation of benzoic acid derivatives. For example, starting with 4-fluorobenzoic acid, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under suitable conditions. The resulting 2-bromo-4-fluorobenzoic acid can then be iodinated using iodine and a suitable oxidizing agent such as iodic acid or potassium iodate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient halogenation reagents, and catalysts to improve yield and reduce reaction times. The purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-fluoro-5-iodo-benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted benzoic acids or esters.

    Coupling: Formation of biaryl compounds.

    Reduction: Formation of benzyl alcohols or benzaldehydes.

Scientific Research Applications

2-Bromo-4-fluoro-5-iodo-benzoic acid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluoro-5-iodo-benzoic acid depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The presence of halogen atoms can influence its reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-fluorobenzoic acid
  • 2-Fluoro-5-iodobenzoic acid
  • 4-Bromo-2-fluorobenzoic acid

Uniqueness

2-Bromo-4-fluoro-5-iodo-benzoic acid is unique due to the presence of three different halogen atoms on the benzene ring. This unique substitution pattern can lead to distinct reactivity and properties compared to other halogenated benzoic acids. The combination of bromine, fluorine, and iodine allows for versatile chemical modifications and applications .

Properties

IUPAC Name

2-bromo-4-fluoro-5-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFIO2/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHUQYAFXXSMRJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1I)F)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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